molecular formula C15H13ClN2O2 B6140721 3-chloro-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide

3-chloro-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide

Cat. No.: B6140721
M. Wt: 288.73 g/mol
InChI Key: IXQPPVXRXMQVLF-LICLKQGHSA-N
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Description

3-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C15H13ClN2O2 and a molecular weight of 288.72892 g/mol This compound is known for its unique structure, which includes a chloro group, a hydroxyphenyl group, and a benzohydrazide moiety

Properties

IUPAC Name

3-chloro-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQPPVXRXMQVLF-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 2-hydroxyacetophenone under specific conditions. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, and the resulting solution is cooled to room temperature to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Anticancer Properties
CHBH has been identified as a potent inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme implicated in the regulation of gene expression and overexpressed in several cancer types. Studies have demonstrated that CHBH can induce cell proliferation arrest in various human cancer cell lines, including prostate cancer and colorectal cancer cells. The compound's mechanism involves the modulation of histone methylation, which is crucial for tumor growth and survival .

Antimicrobial Activity
Research indicates that CHBH exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various bacterial strains as well as fungal pathogens, suggesting its potential as a therapeutic agent in treating infections . The structural features of CHBH contribute to its interaction with microbial targets, enhancing its bioactivity.

Structure-Activity Relationship (SAR)

The chemical structure of CHBH plays a critical role in its biological activity. The presence of the chloro group and the hydroxyl group on the phenyl ring enhances its interaction with biological targets. Studies have explored various derivatives of benzohydrazides to optimize their pharmacological profiles, indicating that modifications to the structure can lead to improved efficacy against specific diseases .

Several studies have documented the applications of CHBH:

  • Anticancer Study : A study published in Frontiers in Pharmacology highlighted CHBH's role as an LSD1 inhibitor, demonstrating its ability to inhibit cell growth in prostate cancer cell lines through histone demethylation pathways .
  • Antimicrobial Research : In another investigation, CHBH was tested against various bacterial strains, showing promising results that suggest its potential use in developing new antimicrobial agents .
  • Structure-Activity Analysis : Research involving modifications to the benzohydrazide framework has provided insights into how structural changes can enhance biological activity, paving the way for future drug design efforts focused on similar compounds .

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, its hydrazide moiety allows it to interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

3-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide can be compared with similar compounds such as:

The uniqueness of 3-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

3-chloro-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is a Schiff base compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its antimicrobial efficacy, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.

  • Chemical Formula : C15H13ClN2O2
  • Molecular Weight : 288.73 g/mol
  • CAS Number : 304456-52-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Schiff bases and their derivatives, including 3-chloro-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide.

In Vitro Studies

  • Bacterial Strains : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Inhibition zones greater than 20 mm were observed in some cases, indicating significant antimicrobial activity .
  • Fungal Activity : The compound also exhibited antifungal properties with inhibition percentages exceeding 50% against fungi like Candida albicans .
Bacterial/Fungal StrainInhibition Zone (mm)MIC (μg/mL)
Staphylococcus aureus>20<50
Bacillus subtilis>20<100
Candida albicans>50% inhibition<100

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 3-chloro-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide have been evaluated against several cancer cell lines.

  • Cell Lines Tested : Studies have reported the compound's activity against leukemia cell lines such as K562 and HEL, where it demonstrated significant growth inhibition .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways associated with cell survival and proliferation .
Cancer Cell LineIC50 (μM)Mechanism of Action
K56215.0Apoptosis induction
HEL12.5Cell cycle arrest

Case Studies

Several case studies have been documented to explore the biological effects of similar Schiff base compounds, providing insights into their therapeutic potential.

  • A study on related hydrazone compounds indicated that structural modifications significantly influenced their biological activities, suggesting that the substitution patterns on the benzohydrazide framework are crucial for enhancing efficacy .
  • Another investigation demonstrated that Schiff bases derived from salicylaldehyde exhibited strong antibacterial activity by disrupting bacterial cell membranes and inhibiting protein synthesis .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-chloro-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide?

The compound is synthesized via condensation of 3-chlorobenzohydrazide with 2-hydroxyacetophenone under reflux in ethanol or methanol. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) are optimized to achieve high yields (~70–85%). The formation of the Schiff base is confirmed by the disappearance of the carbonyl peak in IR spectroscopy and the appearance of a hydrazone C=N stretch near 1580–1600 cm⁻¹ .

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1640 cm⁻¹, phenolic O-H at ~3200 cm⁻¹, and C=N at ~1588 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms tautomeric forms and proton environments (e.g., hydrazone CH=N protons at δ 8.5–10.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography : Resolves bond lengths (e.g., C-N ~1.28 Å) and dihedral angles to confirm the (E)-configuration .

Q. What solvent systems are optimal for recrystallization to achieve high-purity crystals?

Ethanol-water mixtures (3:1 v/v) or DMSO-methanol gradients are effective. Slow evaporation at 4°C yields crystals suitable for X-ray analysis, minimizing solvent inclusion .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its coordination chemistry with transition metals?

The hydrazide moiety acts as a polydentate ligand, coordinating via the azomethine nitrogen and phenolic oxygen. Density Functional Theory (DFT) studies reveal charge transfer from the ligand to metal centers (e.g., Cu²⁺ or Zn²⁺), enhancing stability in octahedral complexes. Electron-withdrawing chloro-substituents on the benzohydrazide increase Lewis acidity at the metal center .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Discrepancies arise from variations in:

  • Assay conditions : pH, microbial strain (e.g., Gram-positive vs. Gram-negative), and inoculum size.
  • Compound purity : Impurities from incomplete synthesis (e.g., unreacted precursors) may skew results.
  • Structural analogs : Subtle substituent changes (e.g., nitro vs. methoxy groups) drastically alter activity. Validate findings via comparative studies using standardized protocols (CLSI guidelines) and structural analogs .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Molecular docking and Molecular Electrostatic Potential (MEP) maps identify electrophilic sites (e.g., the hydrazone carbon) prone to nucleophilic attack. Solvent-accessible surface area (SASA) calculations predict reactivity trends in polar aprotic solvents like DMF .

Q. What crystallographic parameters indicate potential for polymorphism or co-crystal formation?

Non-covalent interactions (e.g., π-π stacking between aromatic rings and hydrogen bonds involving the hydroxyl group) drive polymorphism. Co-crystals with dicarboxylic acids (e.g., succinic acid) form via O-H···O hydrogen bonds, altering solubility profiles .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s thermal stability?

Thermal decomposition temperatures (TGA/DSC) vary due to:

  • Crystallinity : Amorphous samples degrade at lower temperatures (~180°C) vs. crystalline forms (~220°C).
  • Metal complexes : Cu²⁺ complexes exhibit higher stability (ΔT ~+40°C) compared to free ligands .

Q. How do steric effects from the 2-hydroxyphenyl group influence biological activity?

The ortho-hydroxy group restricts rotational freedom, enhancing planarity and membrane permeability. However, steric hindrance reduces binding affinity to bulkier enzyme active sites (e.g., cytochrome P450). Structure-activity relationship (SAR) studies with para-substituted analogs clarify these effects .

Methodological Recommendations

Q. What protocols ensure reproducibility in biological assays?

  • Sample preparation : Use HPLC-purified compound (purity >98%) and DMSO stock solutions (<1% v/v in media).
  • Controls : Include positive (e.g., ciprofloxacin) and vehicle controls.
  • Dose-response curves : Test concentrations from 1–100 μM to determine IC₅₀ values .

Q. How to validate the compound’s antioxidant activity mechanistically?

Employ assays like DPPH radical scavenging and FRAP, complemented by ESR spectroscopy to detect radical adduct formation. Compare results with standard antioxidants (e.g., ascorbic acid) and assess cytotoxicity (MTT assay) to confirm specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
Reactant of Route 2
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3-chloro-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide

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